4-Chlorcarbonyl-2-phenyl-1,3-thiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

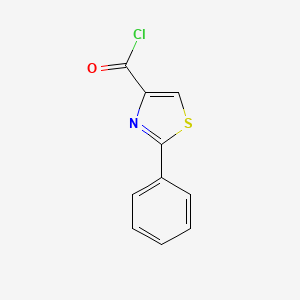

2-Phenyl-1,3-thiazole-4-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNOS . It is a solid powder at room temperature .

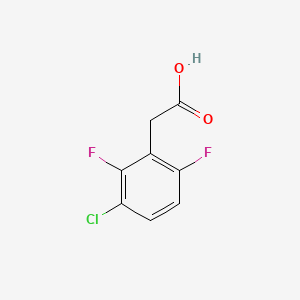

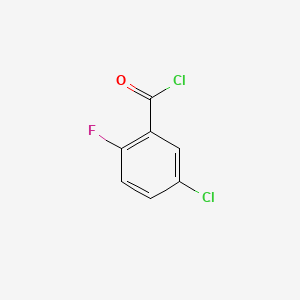

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-thiazole-4-carbonyl chloride consists of a thiazole ring attached to a phenyl group at the 2-position and a carbonyl chloride group at the 4-position . The molecular weight is 223.68 .Physical And Chemical Properties Analysis

2-Phenyl-1,3-thiazole-4-carbonyl chloride is a solid powder at room temperature . It has a boiling point of 100°C . The compound has a density of 1.365g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Thiazolderivate, darunter 4-Chlorcarbonyl-2-phenyl-1,3-thiazol, sind für ihre vielfältigen pharmazeutischen Anwendungen bekannt. Sie zeigen eine Vielzahl von biologischen Aktivitäten, wie z. B. antimikrobielle, antiretrovirale, antifungale, antikanker, antidiabetische, entzündungshemmende, Anti-Alzheimer, antihypertensive, antioxidative und leber schützende Aktivitäten . Diese Verbindungen sind strukturell bedeutsam in vielen Medikamenten, darunter Sulfathiazol (antimikrobiell) und Ritonavir (antiretroviral).

Industrielle Anwendungen

Thiazole werden in industriellen Anwendungen wie der Gummi-Vulkanisation eingesetzt, wo sie als Beschleuniger wirken, um die Haltbarkeit und Elastizität von Gummip Produkten zu verbessern. Sie werden auch bei der Synthese von Farbstoffen, Pigmenten und Chromophoren verwendet, da sie stabil und in leuchtenden Farben erhältlich sind .

Antioxidative Eigenschaften

Forschungen haben gezeigt, dass bestimmte Thiazolderivate eine starke antioxidative Aktivität besitzen. Diese Eigenschaft ist wertvoll bei der Entwicklung von Therapeutika, die den Körper vor oxidativem Stress und damit verbundenen Krankheiten schützen können .

Materialwissenschaften

In den Materialwissenschaften werden Thiazolverbindungen auf ihr Potenzial untersucht, Flüssigkristalle und Sensoren herzustellen. Ihre Fähigkeit, die Phase als Reaktion auf Temperatur zu ändern, und ihre leitfähigen Eigenschaften machen sie für Displaytechnologien und Sensoranwendungen geeignet .

Arzneimittelentwicklung und -forschung

Die strukturelle Vielfalt und die biologische Relevanz von Thiazolderivaten machen sie zu einem wichtigen Grundgerüst in der Arzneimittelentwicklung und -forschung. Sie sind Bestandteil der Kernstruktur vieler Naturstoffe und synthetischer Arzneimittel und beeinflussen deren pharmakologischen Eigenschaften .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as dna, topoisomerase ii , and protein tyrosine phosphatase 1 (SHP1) .

Mode of Action

Thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been implicated in the disruption of dna replication and transcription processes, leading to cell cycle arrest and apoptosis .

Result of Action

Thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell cycle arrest and apoptosis .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Biochemische Analyse

Biochemical Properties

2-Phenyl-1,3-thiazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can alter the structure and function of proteins, potentially affecting their enzymatic activity. For example, 2-Phenyl-1,3-thiazole-4-carbonyl chloride can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .

Cellular Effects

The effects of 2-Phenyl-1,3-thiazole-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phenyl-1,3-thiazole-4-carbonyl chloride has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes associated with cell proliferation .

Molecular Mechanism

At the molecular level, 2-Phenyl-1,3-thiazole-4-carbonyl chloride exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins and enzymes, which can lead to changes in their activity and function. This compound can also interact with nucleic acids, potentially affecting gene expression by modifying DNA or RNA molecules. Additionally, 2-Phenyl-1,3-thiazole-4-carbonyl chloride can act as an inhibitor of certain signaling pathways by binding to and inactivating key signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-carbonyl chloride can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to 2-Phenyl-1,3-thiazole-4-carbonyl chloride in in vitro or in vivo studies has been associated with sustained oxidative stress and chronic alterations in cellular function .

Dosage Effects in Animal Models

The effects of 2-Phenyl-1,3-thiazole-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and physiological changes. For example, high doses of 2-Phenyl-1,3-thiazole-4-carbonyl chloride have been associated with toxic effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

2-Phenyl-1,3-thiazole-4-carbonyl chloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing oxidative damage and affecting metabolic flux. The interaction of 2-Phenyl-1,3-thiazole-4-carbonyl chloride with cofactors such as glutathione can also influence its metabolic fate and detoxification .

Transport and Distribution

Within cells and tissues, 2-Phenyl-1,3-thiazole-4-carbonyl chloride is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The localization and accumulation of 2-Phenyl-1,3-thiazole-4-carbonyl chloride can be influenced by factors such as its chemical properties and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 2-Phenyl-1,3-thiazole-4-carbonyl chloride can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Phenyl-1,3-thiazole-4-carbonyl chloride may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes such as protein folding and energy metabolism .

Eigenschaften

IUPAC Name |

2-phenyl-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFOIDMEHXGBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380109 |

Source

|

| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36094-04-9 |

Source

|

| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.